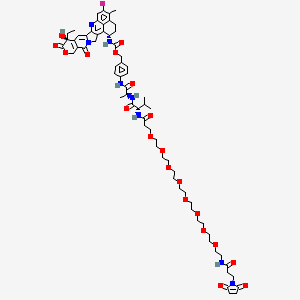
Mal-PEG8-Val-Ala-PAB-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG8-Val-Ala-PAB-Exatecan is a compound used as an antibody-drug conjugate linker (ADC linker). It binds to Nectin-4 polypeptides conjugated to chemotherapeutic agents, making it a valuable tool in cancer research . The compound is known for its high purity and effectiveness in targeting cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Ala-PAB-Exatecan involves multiple steps, including the conjugation of polyethylene glycol (PEG) with valine (Val), alanine (Ala), and para-aminobenzyl (PAB) groups, followed by the attachment of Exatecan. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability and effectiveness .
化学反应分析
Types of Reactions
Mal-PEG8-Val-Ala-PAB-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions include modified derivatives of this compound, which can be used for further research and development in cancer treatment .
科学研究应用
Mal-PEG8-Val-Ala-PAB-Exatecan is primarily used in cancer research as an ADC linker. It enables the targeted delivery of chemotherapeutic agents to cancer cells, thereby enhancing the efficacy of the treatment while minimizing side effects . The compound is also used in the development of new cancer therapies and in studying the mechanisms of drug resistance in cancer cells .
作用机制
The mechanism of action of Mal-PEG8-Val-Ala-PAB-Exatecan involves its binding to Nectin-4 polypeptides, which are conjugated to chemotherapeutic agents. This binding facilitates the targeted delivery of the chemotherapeutic agents to cancer cells. The compound acts by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cancer cells, thereby inducing cell death .
相似化合物的比较
Similar Compounds
Mal-PEG8-Val-Ala-PAB-Exatecan (Compound 9b): Another ADC linker with similar properties.
Mal-PEG8-amide-Val-Ala- (4-NH2)-Exatecan: A variant used for synthesizing antibody-drug conjugates.
Uniqueness
This compound stands out due to its high binding affinity to Nectin-4 polypeptides and its effectiveness in targeting cancer cells. Its unique structure allows for efficient drug delivery and enhanced stability in biological systems .
属性
分子式 |
C66H85FN8O20 |
|---|---|
分子量 |
1329.4 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C66H85FN8O20/c1-6-66(85)48-35-52-60-46(37-75(52)63(82)47(48)39-94-64(66)83)58-50(12-11-45-41(4)49(67)36-51(71-60)57(45)58)72-65(84)95-38-43-7-9-44(10-8-43)70-61(80)42(5)69-62(81)59(40(2)3)73-54(77)16-19-86-21-23-88-25-27-90-29-31-92-33-34-93-32-30-91-28-26-89-24-22-87-20-17-68-53(76)15-18-74-55(78)13-14-56(74)79/h7-10,13-14,35-36,40,42,50,59,85H,6,11-12,15-34,37-39H2,1-5H3,(H,68,76)(H,69,81)(H,70,80)(H,72,84)(H,73,77)/t42-,50-,59-,66-/m0/s1 |
InChI 键 |
KMNDIRZLBCQRRP-MZMRBSGUSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


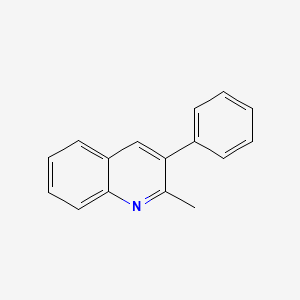
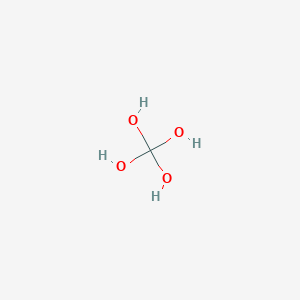
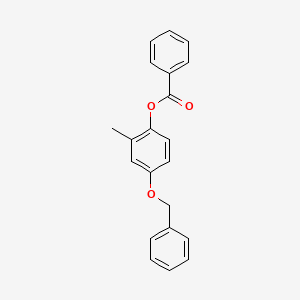
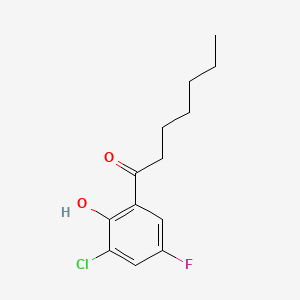
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
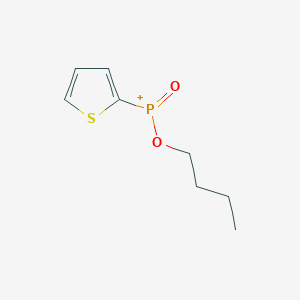
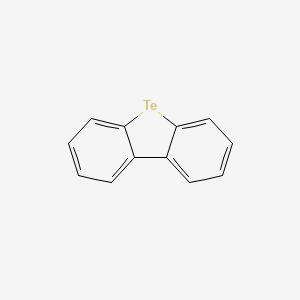
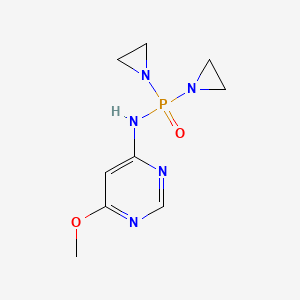
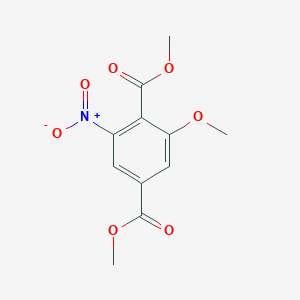
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
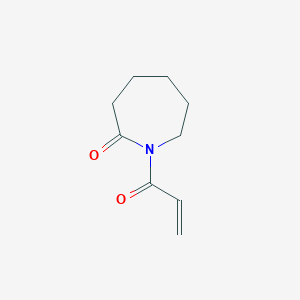
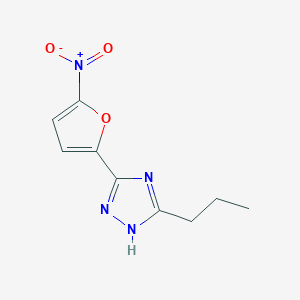
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
